N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide
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Overview
Description
N-(4’-Formyl[1,1’-biphenyl]-4-yl)acetamide is an organic compound with the molecular formula C15H13NO2 It is a derivative of acetamide, where the acetamide group is attached to a biphenyl structure with a formyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Formyl[1,1’-biphenyl]-4-yl)acetamide typically involves the reaction of 4-bromoacetophenone with phenylboronic acid under Suzuki coupling conditions to form 4-acetylbiphenyl. This intermediate is then subjected to a Vilsmeier-Haack reaction using DMF and POCl3 to introduce the formyl group, resulting in the formation of N-(4’-Formyl[1,1’-biphenyl]-4-yl)acetamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(4’-Formyl[1,1’-biphenyl]-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4’-Carboxy[1,1’-biphenyl]-4-yl)acetamide.
Reduction: 4’-Hydroxymethyl[1,1’-biphenyl]-4-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4’-Formyl[1,1’-biphenyl]-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4’-Formyl[1,1’-biphenyl]-4-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modulation of their activity. The biphenyl structure may also contribute to the compound’s ability to interact with hydrophobic regions of biological membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
N-(4’-Formylphenyl)acetamide: Similar structure but lacks the biphenyl moiety.
N-(4’-Formyl[1,1’-biphenyl]-2-yl)acetamide: Similar structure with the formyl group at a different position on the biphenyl ring.
Uniqueness
N-(4’-Formyl[1,1’-biphenyl]-4-yl)acetamide is unique due to the presence of both the formyl and acetamide groups on a biphenyl scaffold. This combination of functional groups and structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-[4-(4-formylphenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H13NO2/c1-11(18)16-15-8-6-14(7-9-15)13-4-2-12(10-17)3-5-13/h2-10H,1H3,(H,16,18) |
InChI Key |
FLYJHILWCLFQHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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